

Enantioselective Synthesis of (3R,5R)-Rosuvastatin: Application Notes and Protocols

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Compound of Interest

Compound Name: (3R,5R)-Rosuvastatin

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This document provides detailed application notes and experimental protocols for the enantioselective synthesis of **(3R,5R)-Rosuvastatin**, a widely prescribed medication for the treatment of dyslipidemia. The synthesis of Rosuvastatin presents a significant challenge in controlling the stereochemistry of the dihydroxyheptenoate side chain, which is crucial for its biological activity as an HMG-CoA reductase inhibitor. This document outlines several key asymmetric strategies that have been successfully employed to establish the desired (3R, 5R) stereochemistry.

Introduction

Rosuvastatin is a synthetic statin that potently inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.^[1] The molecule consists of a pyrimidine core and a chiral (3R,5S,6E)-dihydroxyheptenoate side chain. The enantioselective synthesis of this side chain is a critical aspect of the manufacturing process. This document details three prominent and effective strategies for achieving high stereoselectivity:

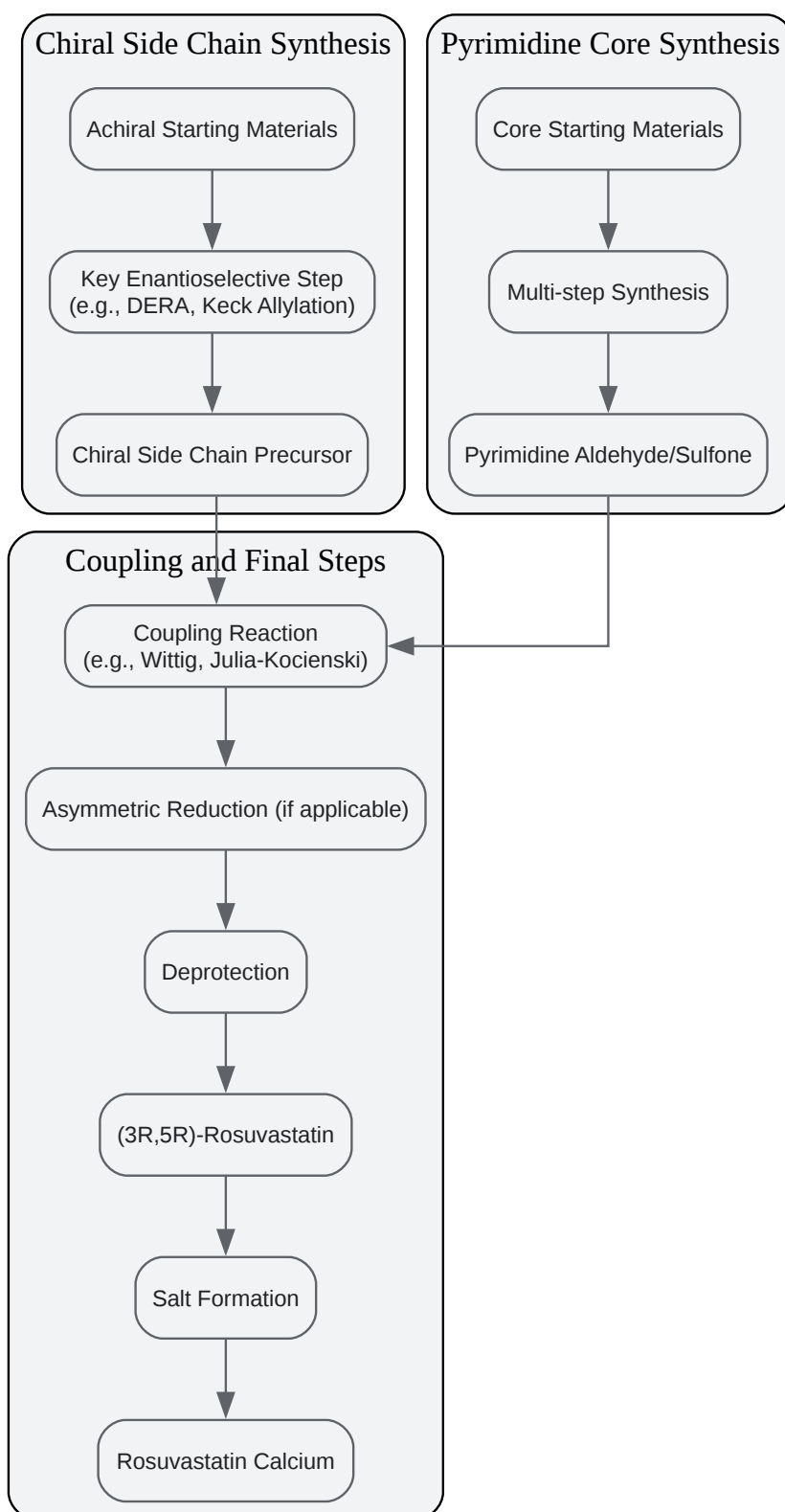
- **Biocatalytic Aldol Condensation using Deoxyribose-5-phosphate Aldolase (DERA):** This method utilizes a highly stereoselective enzyme to construct the chiral backbone of the side chain from simple achiral starting materials.
- **Keck Enantioselective Allylation:** This catalytic method establishes the 5R-stereocenter through the asymmetric addition of an allyl group to an aldehyde.

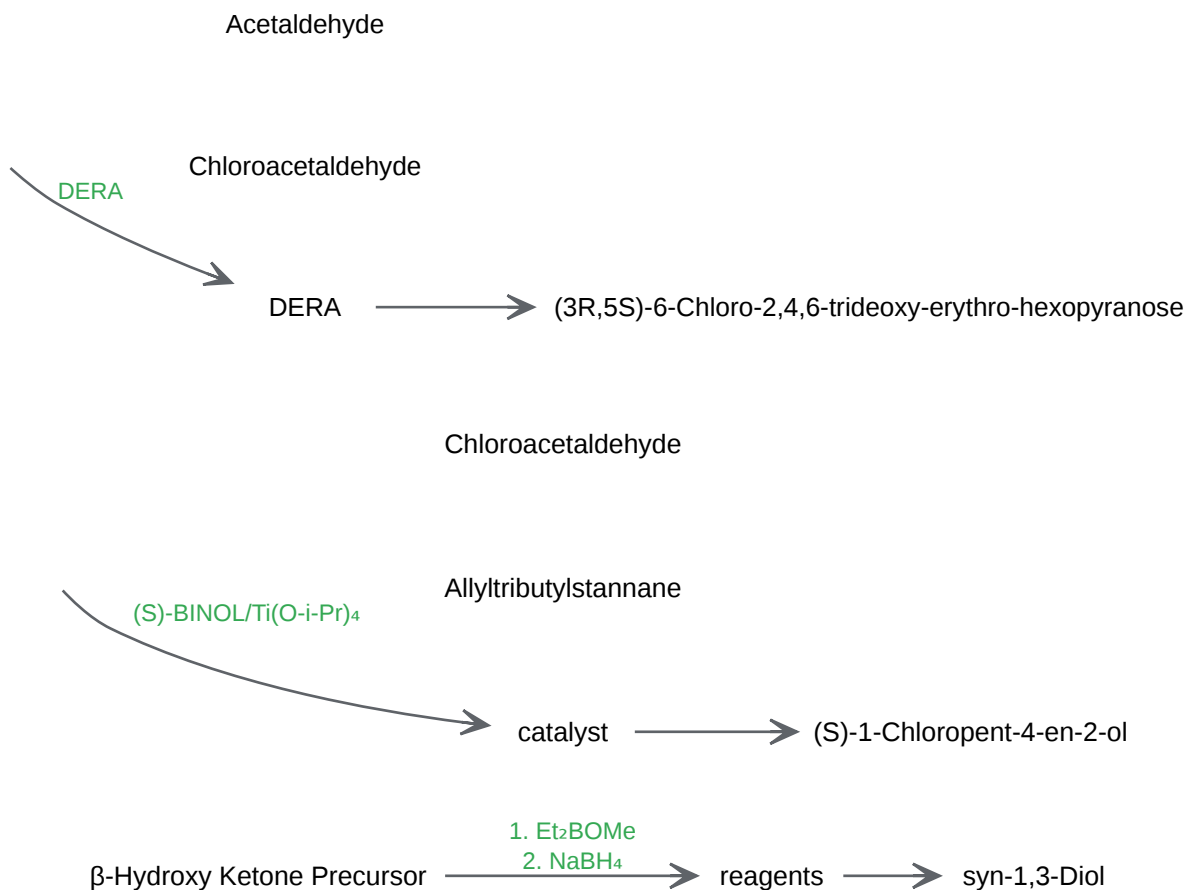
- **Asymmetric Ketone Reduction:** This strategy involves the diastereoselective reduction of a β -hydroxy ketone precursor to generate the desired syn-1,3-diol.

Key Synthetic Strategies and Workflow

The overall synthetic approach to Rosuvastatin involves the synthesis of the chiral side chain and the pyrimidine core, followed by their coupling and final deprotection and salt formation.

The following diagram illustrates the general workflow and highlights where the key enantioselective steps are implemented.





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References

- 1. CN112028881B - Synthesis method of rosuvastatin calcium higher intermediate R-1 - Google Patents [patents.google.com]
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